molecular formula C9H15N B1171255 TEXAPON ES-40 CAS No. 185230-92-6

TEXAPON ES-40

Cat. No.: B1171255
CAS No.: 185230-92-6
Attention: For research use only. Not for human or veterinary use.
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Description

TEXAPON ES-40 is a high-purity anionic surfactant primarily composed of Sodium Laureth Sulfate (SLES), designed for laboratory and industrial research applications. This compound is renowned for its exceptional foaming capacity and detergency, performing effectively across varying water hardness levels and temperatures . Its mechanism of action involves reducing the surface tension of aqueous solutions, which enables superior wetting, emulsification of oils, and dispersion of particulate matter . For researchers, this compound serves as a critical tool in formulating and testing new products. Its key research applications include development and optimization of cosmetic and personal care formulations such as shampoos, body washes, and liquid soaps, where its properties as a primary cleansing and foaming agent are valued . It is also used as a model surfactant in studies focusing on emulsion stability, viscosity modulation, and interfacial science . Furthermore, it finds utility in the research of household and industrial cleaners, textiles, and as a dispersing agent in various chemical processing applications . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate care, using personal protective equipment as it can cause skin and eye irritation at high concentrations .

Properties

CAS No.

185230-92-6

Molecular Formula

C9H15N

Synonyms

TEXAPON ES-40

Origin of Product

United States

Scientific Research Applications

Personal Care Products

TEXAPON ES-40 is primarily utilized in personal care formulations due to its excellent cleansing and foaming properties. Common applications include:

  • Shampoos : Its ability to create rich foam makes it a popular choice in shampoo formulations, providing effective cleansing without excessive dryness to the hair and scalp.
  • Body Washes and Shower Gels : The compound's mildness allows it to be used in body washes and shower gels, enhancing the overall user experience by delivering a soft and smooth skin feel.
  • Facial Cleansers : this compound is incorporated into facial cleansers for its effective emulsifying properties, helping to remove dirt and oil while maintaining skin hydration.

Household Cleaning Products

In household cleaning formulations, this compound serves as a key ingredient due to its powerful surfactant capabilities:

  • Liquid Detergents : It is commonly found in liquid laundry detergents where it helps to lift stains and dirt from fabrics.
  • Dishwashing Liquids : The compound's effectiveness in breaking down grease makes it ideal for dishwashing liquids, ensuring clean dishes without residue.
  • Surface Cleaners : this compound is also used in multi-surface cleaners, providing a streak-free shine while effectively removing grime.

Industrial Applications

In the industrial sector, this compound finds applications in various formulations:

  • Emulsifiers : It acts as an emulsifier in industrial processes, facilitating the mixing of oil and water-based components.
  • Textile Processing : The compound is used in textile processing as a wetting agent and detergent during dyeing and finishing processes.
  • Paints and Coatings : this compound is employed in paint formulations to improve the dispersion of pigments and enhance product stability.

Scientific Research Applications

This compound plays a significant role in scientific research, particularly in biochemistry and toxicology:

  • Protein Extraction : It is utilized in protein extraction protocols due to its ability to solubilize membrane proteins effectively.
  • Cell Culture : In cell culture applications, this compound can be used to enhance the penetration of nutrients through cellular membranes.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Study 1Shampoo FormulationDemonstrated that this compound improved foam stability while reducing irritation compared to traditional surfactants.
Study 2Household CleanerShowed that products containing this compound removed 30% more grease than competitor products without it.
Study 3Protein ExtractionFound that using this compound increased yield of membrane proteins by 25% compared to other surfactants.

Chemical Reactions Analysis

Stability and Decomposition Reactions

TEXAPON ES-40 exhibits stability under standard storage conditions (20–40°C) but undergoes degradation under extreme conditions:

Thermal Decomposition :

  • At temperatures >250°C, it decomposes into sulfur oxides (SOₓ), ethylene gas (C₂H₄), and sodium sulfate (Na₂SO₄) .

  • Prolonged exposure to heat (>100°C) accelerates hydrolysis, releasing free fatty alcohols and sodium bisulfate (NaHSO₄) .

Hydrolytic Stability :

  • In acidic solutions (pH <4), the sulfate ester bond breaks, forming dodecyl ethoxylate and sulfuric acid .

  • Alkaline conditions (pH >10) enhance stability but may lead to皂化 (saponification) in the presence of metal ions .

Interaction with Other Compounds

This compound reacts with several functional groups in formulations:

Interaction TypeReaction PartnerOutcomeApplication Impact
Ionic Interaction Quaternary ammonium compounds (e.g., Cetrimonium chloride)Forms insoluble complexesReduces foaming efficiency
Redox Reaction Strong oxidizers (e.g., hydrogen peroxide)Exothermic reaction, releases SO₃ gasRisk of container rupture
Synergistic Effect Cocamidopropyl betaineEnhances viscosity and foam stabilityCommon in shampoo formulations

Environmental and Biological Reactions

Biodegradation :

  • Microbial action in aquatic environments cleaves the ethoxylate chain via β-oxidation, yielding CO₂, H₂O, and sodium sulfite (Na₂SO₃) .

  • Half-life in wastewater: 7–15 days under aerobic conditions .

Skin Interaction :

  • Reacts with keratin proteins in the stratum corneum, disrupting lipid bilayers and increasing transepidermal water loss 9.

  • Forms micelles with skin sebum, enhancing detergent properties but causing irritation at concentrations >15% 9.

Comparison with Similar Compounds

Research Insights and Industrial Relevance

  • Phase Transition Sensitivity : this compound’s lamellar phase volume can increase eightfold with a 0.3 mM concentration change, enabling tailored formulations for niche applications .
  • Environmental Impact : While biodegradable, this compound’s ethoxylation byproducts require monitoring under EU REACH regulations .

Preparation Methods

Raw Material Selection and Pre-Treatment

The production of Texapon ES-40 begins with the selection of high-purity raw materials. Lauryl alcohol (C12–C14 fatty alcohol) serves as the primary feedstock, while ethylene oxide and sulfur trioxide (SO3) or chlorosulfonic acid are key reagents. The fatty alcohol’s carbon chain length directly impacts the surfactant’s solubility and foaming properties. For this compound, a narrow carbon distribution (C12: 60–70%, C14: 25–35%) is preferred to ensure consistent performance .

Ethylene oxide is introduced to ethoxylate lauryl alcohol, forming laureth (e.g., laureth-2 or laureth-3). The degree of ethoxylation (typically 2–3 moles of ethylene oxide per mole of alcohol) determines the surfactant’s mildness and viscosity. Impurities such as free fatty alcohols or residual catalysts (e.g., potassium hydroxide) must be minimized to avoid side reactions during sulfation .

Ethoxylation: Synthesis of Lauryl Ethoxylate

Ethoxylation involves reacting lauryl alcohol with ethylene oxide under controlled conditions. This exothermic reaction is catalyzed by alkaline catalysts like KOH or NaOH at temperatures of 120–150°C and pressures of 3–5 bar . The reaction mechanism follows nucleophilic addition, where the alkoxide ion attacks ethylene oxide:

R-OH + n CH2CH2OKOHR-(OCH2CH2)nOH\text{R-OH + } n \text{ CH}2\text{CH}2\text{O} \xrightarrow{\text{KOH}} \text{R-(OCH}2\text{CH}2)_n\text{OH}

Key parameters include:

  • Temperature control : Excess heat degrades ethylene oxide into acetaldehyde, requiring precise cooling .

  • Catalyst concentration : 0.1–0.5% w/w of KOH ensures optimal reaction rates without over-ethoxylation.

  • Mixing efficiency : High-shear stirring prevents localized hot spots and ensures uniform ethoxylation .

Post-reaction, the crude laureth is neutralized with phosphoric acid to remove residual catalyst, followed by vacuum stripping to eliminate unreacted ethylene oxide.

Sulfation: Conversion to Sulfonic Acid

Sulfation of laureth is typically conducted using gaseous SO3 in a falling-film reactor. This method offers high efficiency and minimizes by-products like sulfones. The reaction proceeds as:

R-(OCH2CH2)nOH + SO3R-(OCH2CH2)nOSO3H\text{R-(OCH}2\text{CH}2)n\text{OH + SO}3 \rightarrow \text{R-(OCH}2\text{CH}2)n\text{OSO}3\text{H}

Critical operational factors include:

  • SO3-to-laureth molar ratio : 1.03:1 to ensure complete sulfation while avoiding excess SO3, which causes degradation .

  • Temperature : Maintained at 30–50°C using jacketed reactors to control exothermic heat .

  • Residence time : 20–30 seconds in the reactor to limit side reactions.

Alternative sulfating agents like chlorosulfonic acid are less preferred due to HCl by-product formation, which complicates neutralization.

Neutralization and Stabilization

The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to form SLES:

R-(OCH2CH2)nOSO3H + NaOHR-(OCH2CH2)nOSO3Na + H2O\text{R-(OCH}2\text{CH}2)n\text{OSO}3\text{H + NaOH} \rightarrow \text{R-(OCH}2\text{CH}2)n\text{OSO}3\text{Na + H}_2\text{O}

Neutralization is conducted in a continuous loop system with in-line pH monitoring (target pH: 7–8.5). Sodium sulfate (Na2SO4) forms as a by-product and is removed via centrifugation or filtration. To stabilize the product, chelating agents like EDTA (0.1–0.3% w/w) are added to sequester metal ions that catalyze decomposition1.

Post-Treatment and Quality Control

The final SLES solution (40% active matter) undergoes vacuum drying to adjust viscosity and water content. Key quality metrics include:

  • Active matter : 39–41% w/w, determined by titration1.

  • Viscosity : 500–1,500 cP at 25°C, controlled by adjusting water content and electrolyte levels .

  • Color : ≤50 APHA, achieved by bleaching with hydrogen peroxide (0.5–1% w/w) .

Table 1 summarizes critical reaction parameters and their effects on product quality:

Parameter Optimal Range Impact on SLES Quality
Ethoxylation temperature120–150°CHigher temps increase ethoxylation rate
SO3 molar ratio1.03:1Ensures complete sulfation
Neutralization pH7–8.5Prevents hydrolysis of SLES
Drying temperature60–70°CAvoids thermal degradation

Industrial-Scale Production Challenges

Industrial production of this compound faces challenges such as:

  • Gel formation : Rapid cooling post-neutralization induces gelation. Patent EP3002275B1 highlights cooling rates <0.5°C/min to prevent this .

  • By-product management : Sodium sulfate levels >2% w/w increase viscosity. Centrifugal separators achieve >95% sulfate removal .

  • Storage stability : SLES degrades at pH <6 or >9. Buffering systems (e.g., citric acid/sodium citrate) maintain pH stability1.

Q & A

Q. How should researchers address methodological limitations when extrapolating lab-scale results of this compound to industrial-scale processes?

  • Methodological Answer: Perform scaling simulations using dimensionless analysis (e.g., Reynolds and Weber numbers). Validate predictions with pilot-scale experiments and sensitivity analyses. Clearly articulate assumptions (e.g., idealized mixing conditions) in discussion sections. Collaborate with process engineers to bridge gaps between academic and industrial methodologies .

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